molecular formula C21H26O6 B3887973 diethyl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate CAS No. 5791-81-1

diethyl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate

Cat. No.: B3887973
CAS No.: 5791-81-1
M. Wt: 374.4 g/mol
InChI Key: WILIVLNMUBRNBN-VAWYXSNFSA-N
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Description

This compound is a polysubstituted cyclohexanone derivative featuring a hydroxyl group at C4, a methyl group at C4, a ketone at C6, and an (E)-styryl (2-phenylethenyl) substituent at C2. The two ethyl ester groups at C1 and C3 contribute to its hydrophobicity and reactivity. Its synthesis typically involves a pseudo five-component reaction using ethyl acetoacetate, aromatic aldehydes, and a catalyst (e.g., Amberlyst A-21 or piperidine) under reflux conditions .

The cyclohexanone ring adopts a chair conformation with puckering parameters (Q = 0.5606 Å, Θ = 172.71°) and a dihedral angle of 89.68° between the phenyl and cyclohexanone planes . Intermolecular O–H⋯O hydrogen bonds form centrosymmetric dimers in the crystal lattice, stabilized by additional C–H⋯O interactions .

Properties

IUPAC Name

diethyl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-4-26-19(23)17-15(12-11-14-9-7-6-8-10-14)18(20(24)27-5-2)21(3,25)13-16(17)22/h6-12,15,17-18,25H,4-5,13H2,1-3H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILIVLNMUBRNBN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415486
Record name diethyl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5791-81-1
Record name diethyl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate typically involves the reaction of ethyl acetoacetate with benzaldehyde under specific conditions . The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Basic Information

  • Molecular Formula : C21H26O6
  • Molecular Weight : 374.43 g/mol
  • CAS Number : 5791-81-1
  • Density : 1.228 g/cm³
  • Boiling Point : 515.8°C at 760 mmHg

Structural Characteristics

The compound features a cyclohexane ring with two carboxylate esters and a phenylvinyl group, contributing to its unique reactivity and potential applications.

Medicinal Chemistry

Diethyl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate has been studied for its potential pharmacological properties. Its structural analogs have shown promise in:

  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of other organic compounds. Its functionality allows it to participate in various chemical reactions including:

  • Michael Addition Reactions : The presence of the double bond and carbonyl groups makes it a suitable candidate for Michael addition reactions, facilitating the synthesis of more complex molecules.

Materials Science

Research indicates potential applications in developing new materials due to its unique chemical structure:

  • Polymeric Materials : The compound can be utilized as a monomer or additive in polymer chemistry, potentially leading to materials with enhanced thermal stability and mechanical properties.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry investigated derivatives of diethyl 4-hydroxy-4-methyl-6-oxo compounds for their anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, highlighting the potential of this compound as a lead structure for further development .

Case Study 2: Synthesis of Novel Polymers

Research conducted at a leading university explored the use of diethyl 4-hydroxy-4-methyl-6-oxo compounds in synthesizing biodegradable polymers. The findings suggested that incorporating this compound into polymer matrices improved degradation rates while maintaining mechanical integrity .

Mechanism of Action

The mechanism of action of diethyl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butyl in or benzyloxy in ) hinder molecular packing in crystals and reduce reaction rates in sterically sensitive transformations.
  • Hydrogen Bonding : All analogs retain the hydroxyl and ketone groups, enabling similar O–H⋯O dimerization patterns. However, bulky substituents disrupt extended hydrogen-bonded networks .

Physicochemical Properties

Property Target Compound (Styryl) p-Tolyl Derivative 4-Chloro Derivative 4-tert-Butyl Derivative
Molecular Formula C₂₃H₂₆O₇ C₂₁H₂₆O₆ C₁₉H₂₃ClO₆ C₂₃H₃₂O₆
Molecular Weight (g/mol) 414.45 386.43 382.84 404.50
Melting Point (°C) 510–512 Not reported Not reported Not reported
Solubility Low in polar solvents Moderate in i-PrOH Low in water Low (high hydrophobicity)

Notable Trends:

  • Increased molecular weight and hydrophobicity correlate with bulkier substituents (e.g., tert-butyl vs. styryl).
  • The styryl derivative’s extended π-conjugation may enhance UV absorption properties compared to phenyl or p-tolyl analogs.

Analog-Specific Modifications :

  • p-Tolyl Derivative : Uses p-tolualdehyde instead of cinnamaldehyde; similar conditions yield comparable results .
  • 4-Chloro Derivative : Requires 4-chlorobenzaldehyde; reaction with dimethyl acetonedicarboxylate proceeds via spontaneous intramolecular Michael addition .
  • tert-Butyl Derivative : 4-tert-Butylbenzaldehyde as the aldehyde component; steric hindrance may necessitate longer reaction times .

Catalyst Variability :

  • Piperidine in benzene (older method) vs. Amberlyst A-21 (greener, recyclable catalyst) .

Crystallographic and Conformational Analysis

  • Chair Conformation: All analogs share a cyclohexanone chair conformation. Puckering parameters (Q, Θ, φ) vary slightly depending on substituent bulk .
  • Hydrogen Bonding : The hydroxyl group forms O–H⋯O bonds with ketone oxygen (O6–H1O6⋯O1, ~2.7 Å in styryl derivative) . Bulky groups (e.g., benzyloxy) reduce symmetry in crystal packing .
  • Dihedral Angles: The styryl derivative’s phenyl ring is nearly perpendicular to the cyclohexanone plane (89.68°), while p-tolyl and tert-butyl analogs show similar orthogonality .

Biological Activity

Diethyl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate (CAS Number: 5791-81-1) is a compound of interest due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of this compound is C21H26O6C_{21}H_{26}O_6, with a molecular weight of approximately 370.44 g/mol . The compound features a cyclohexane ring with two ester groups and a phenylethenyl substituent, which contributes to its unique biological activity profile.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit moderate to good antimicrobial activity . For instance, studies have shown that certain derivatives demonstrate significant inhibition against various bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

There is evidence suggesting that this compound possesses antioxidant properties , potentially mitigating oxidative stress in biological systems. Antioxidants are crucial in preventing cellular damage caused by free radicals, which are implicated in various diseases . The specific mechanisms through which this compound exerts its antioxidant effects are still under investigation.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory activity . Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest in therapeutic development. The exact pathways involved in the anti-inflammatory effects of this compound require further exploration .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study published in Molecules evaluated the antimicrobial efficacy of various dicarboxylates. The results indicated that diethyl 4-hydroxy derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Antioxidant Evaluation : Research assessing the antioxidant capacity using DPPH (2,2-diphenylpicrylhydrazyl) radical scavenging assays demonstrated that diethyl 4-hydroxy derivatives exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid .
  • Inflammation Model : In vivo studies using murine models of inflammation showed that treatment with diethyl 4-hydroxy derivatives resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential mechanism for its anti-inflammatory effects .

Q & A

Basic: How is the crystal structure of this compound determined experimentally?

The crystal structure is resolved via single-crystal X-ray diffraction (SCXRD) using SHELX programs (SHELXS for structure solution and SHELXL for refinement) . The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters (e.g., a = 11.5271 Å, b = 13.4599 Å, c = 14.4479 Å, β = 93.342°) . Hydrogen bonding networks and packing diagrams are visualized using ORTEP-3 for displacement ellipsoids and Mercury for crystal packing analysis .

Basic: What synthetic methodologies are reported for this compound?

Key methods include:

  • Hydroformylation-aldol tandem reactions : Rhodium-catalyzed hydroformylation of allyl-substituted cyclohexane precursors followed by acid-catalyzed aldol condensation (e.g., using p-toluenesulfonic acid, PTSA) .
  • Multicomponent reactions : Amberlyst A-21 catalyzed condensation of ethyl acetoacetate with aldehydes in i-PrOH at 80°C, yielding substituted cyclohexane derivatives .
    Purification involves column chromatography, and structural confirmation relies on SCXRD and NMR .

Advanced: How can hydrogen bonding interactions in its crystal packing be systematically analyzed?

Hydrogen bonding is analyzed using graph set theory (e.g., D, C, R motifs) to classify donor-acceptor patterns . For example, the hydroxyl group forms O–H···O hydrogen bonds with adjacent carbonyl oxygens, creating dimeric columns along the a-axis . Software like CrystalExplorer or Mercury calculates bond distances/angles and generates interaction maps, critical for understanding supramolecular assembly .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Contradictions (e.g., unexpected NMR peaks vs. X-ray geometry) are addressed by:

  • Cross-validation : Compare 1H^1 \text{H}-/13C^{13} \text{C}-NMR chemical shifts with DFT-predicted values .
  • Dynamic effects : Assess if solution-phase conformational flexibility (e.g., ring puckering) explains discrepancies between solid-state (X-ray) and solution (NMR) data .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out impurities .

Advanced: What computational methods elucidate its stereochemistry and conformational dynamics?

  • Density Functional Theory (DFT) : Optimize ground-state geometries and calculate NMR chemical shifts (e.g., B3LYP/6-311++G(d,p)) to validate stereoisomerism .
  • Ring puckering analysis : Use Cremer-Pople parameters (e.g., puckering amplitude q and phase angle θ) to quantify cyclohexane ring distortion from planarity .

Basic: What analytical techniques confirm its purity and structural identity?

  • SCXRD : Definitive proof of stereochemistry and connectivity .
  • NMR : 1H^1 \text{H}-NMR identifies vinyl protons (δ ~6.5–7.5 ppm for (E)-styryl group) and ester methyl/methylene signals (δ 1.2–4.3 ppm) .
  • HRMS : Exact mass matching (e.g., m/z 342.1448 for [M+H]+^+) .

Advanced: How does the (E)-2-phenylethenyl group influence reactivity and crystal packing?

  • Steric effects : The bulky styryl group restricts rotational freedom, favoring specific conformers in the solid state .
  • Electronic effects : The conjugated double bond may participate in charge-transfer interactions, affecting photophysical properties .
  • Packing interactions : π-π stacking between phenyl rings and C–H···O bonds stabilize the crystal lattice .

Advanced: What challenges arise during crystal structure refinement of this compound?

  • Disordered moieties : The styryl group or ester chains may exhibit positional disorder, requiring PART and SUMP constraints in SHELXL .
  • Hydrogen bonding ambiguity : Use DFIX and ISOR restraints to refine O–H···O distances and thermal parameters .
  • Twinned crystals : Implement HKLF 5 format in SHELXL to deconvolute overlapping reflections .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate
Reactant of Route 2
diethyl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate

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